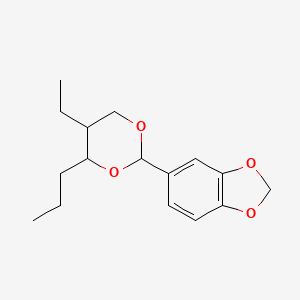
1,3-Benzodioxole,5-(5-ethyl-4-propyl-1,3-dioxan-2-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzodioxole,5-(5-ethyl-4-propyl-1,3-dioxan-2-yl)- is an organic compound characterized by a benzodioxole ring fused with a dioxane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole,5-(5-ethyl-4-propyl-1,3-dioxan-2-yl)- typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.
Formation of the Dioxane Ring: The dioxane ring is synthesized by reacting ethylene glycol with an appropriate aldehyde or ketone under acidic conditions.
Coupling of the Rings: The final step involves coupling the benzodioxole and dioxane rings through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Benzodioxole,5-(5-ethyl-4-propyl-1,3-dioxan-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Benzodioxole,5-(5-ethyl-4-propyl-1,3-dioxan-2-yl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,3-Benzodioxole,5-(5-ethyl-4-propyl-1,3-dioxan-2-yl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Benzodioxole,5-(1-propenyl)-: Known for its use in fragrance and flavor industries.
1,3-Benzodioxole,5-propyl-: Used in the synthesis of various organic compounds.
Uniqueness
1,3-Benzodioxole,5-(5-ethyl-4-propyl-1,3-dioxan-2-yl)- is unique due to its combined benzodioxole and dioxane rings, which confer distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications that require these combined features.
Eigenschaften
CAS-Nummer |
5434-11-7 |
|---|---|
Molekularformel |
C16H22O4 |
Molekulargewicht |
278.34 g/mol |
IUPAC-Name |
5-(5-ethyl-4-propyl-1,3-dioxan-2-yl)-1,3-benzodioxole |
InChI |
InChI=1S/C16H22O4/c1-3-5-13-11(4-2)9-17-16(20-13)12-6-7-14-15(8-12)19-10-18-14/h6-8,11,13,16H,3-5,9-10H2,1-2H3 |
InChI-Schlüssel |
UKWMCOIACMBUOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1C(COC(O1)C2=CC3=C(C=C2)OCO3)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















